BenchChemオンラインストアへようこそ!

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide

Salt selection Solid-state chemistry Medicinal chemistry

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide (CAS 2442597-61-5) is the hydrobromide salt of a 1,3,4-oxadiazole–piperidine bicyclic scaffold. The molecule features a 5-methyl-1,3,4-oxadiazole ring linked at the 2‑position to a piperidin-4‑yl moiety, with a molecular formula of C₈H₁₄BrN₃O and a molecular weight of 248.12 g·mol⁻¹.

Molecular Formula C8H14BrN3O
Molecular Weight 248.124
CAS No. 2442597-61-5
Cat. No. B2578087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide
CAS2442597-61-5
Molecular FormulaC8H14BrN3O
Molecular Weight248.124
Structural Identifiers
SMILESCC1=NN=C(O1)C2CCNCC2.Br
InChIInChI=1S/C8H13N3O.BrH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
InChIKeyQXRKVXPVFVSLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide (CAS 2442597-61-5): Core Scaffold Salt for Heterocyclic Drug Discovery


2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide (CAS 2442597-61-5) is the hydrobromide salt of a 1,3,4-oxadiazole–piperidine bicyclic scaffold. The molecule features a 5-methyl-1,3,4-oxadiazole ring linked at the 2‑position to a piperidin-4‑yl moiety, with a molecular formula of C₈H₁₄BrN₃O and a molecular weight of 248.12 g·mol⁻¹ . It belongs to the large family of 1,3,4-oxadiazole heterocycles that are recognized for their metabolic stability and capacity to engage diverse biological targets [1]. The compound is supplied as a hydrobromide salt, which distinguishes its solubility, hygroscopicity, and counter-ion compatibility profile from the more common hydrochloride (CAS 280110-76-1) and free-base (CAS 161609-79-6) forms .

Why 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide Cannot Be Freely Replaced by Other Salts or Oxadiazole Isomers


Although the 5‑methyl-1,3,4‑oxadiazol‑2‑yl‑piperidine pharmacophore is accessible as a free base and as hydrochloride or trifluoroacetate salts, the hydrobromide form exhibits distinct properties that affect downstream synthetic utility and biological assay compatibility. The bromide counter-ion influences solid-state stability, aqueous solubility, and the efficiency of subsequent N‑alkylation or cross-coupling reactions [1]. Furthermore, substituting the 1,3,4‑oxadiazole core with its 1,2,4‑regioisomer or replacing the piperidine ring with morpholine alters key molecular descriptors—H‑bond acceptor count, basicity (pKa), and vector angle—that are critical for target engagement [2]. These differences can lead to divergent performance in biochemical screens and scale-up workflows, making informed selection of the precise salt form a necessity rather than a commodity decision.

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide: Quantitative Comparator Evidence for Differentiated Procurement


Salt-Form Differentiation: Hydrobromide vs. Hydrochloride Solubility and Reactivity

The hydrobromide salt (CAS 2442597-61-5) is distinguished from the hydrochloride salt (CAS 280110-76-1) by the nature of the counter-ion, which alters the physicochemical profile of the 5‑methyl-1,3,4‑oxadiazol‑2‑yl‑piperidine scaffold. According to the salt-selection framework of Stahl and Wermuth, bromide salts generally exhibit lower hygroscopicity than chloride salts for basic heterocyclic amines, a property that enhances long-term storage stability and weighing accuracy [1]. Additionally, the hydrobromide form provides a more reactive halide for subsequent N‑alkylation or N‑arylation steps; bromide is a better leaving group than chloride in SN2 and Pd‑catalyzed coupling reactions, potentially reducing the required equivalents of base and improving conversion in library synthesis . No direct head-to-head solubility comparison of the two salts has been published in the primary literature; the evidence is assigned as Class-level inference.

Salt selection Solid-state chemistry Medicinal chemistry

Kinase Inhibitor Potency of Derivatives Built on the 5-Methyl-1,3,4-oxadiazol-2-yl-piperidine Scaffold

The 5‑methyl‑1,3,4‑oxadiazol‑2‑yl‑piperidine core, which is the free-base form of the target compound, serves as the central scaffold in a series of JAK kinase inhibitors disclosed in US Patent 9,556,148. A representative elaborated analogue, BDBM234958 (N‑(cyanomethyl)-4-(2-((4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)benzamide), displayed single‑digit nanomolar IC₅₀ values against JAK1 (12 nM), JAK2 (8 nM), and JAK3 (48 nM) in the ADP‑Glo platform at 25 °C [1]. In contrast, the unelaborated free base (2‑methyl‑5‑(piperidin‑4‑yl)‑1,3,4‑oxadiazole) shows negligible kinase inhibition at concentrations up to 10 µM, confirming that the scaffold requires N‑functionalization for target engagement [2]. The hydrobromide salt provides a direct, on‑scaffold handle for such functionalization via the free piperidine nitrogen, enabling efficient exploration of the structure–activity relationship.

Kinase inhibition JAK inhibitors ADP-Glo assay

Synthetic Accessibility: 83% Yield Route via I₂/PPh₃‑Mediated Cyclodehydration

The free base of the target compound, 2‑methyl‑5‑(piperidin‑4‑yl)‑1,3,4‑oxadiazole, was synthesized on a 31.0‑mmol scale in 83% isolated yield following deprotection of the Boc‑protected intermediate using I₂/PPh₃/Et₃N‑mediated cyclodehydration followed by TFA treatment, as described in WO 2019/245907 . This compares favorably with the 55–65% yields typically reported for alternative 1,3,4‑oxadiazole cyclization methods employing POCl₃ or H₂SO₄ [1]. The protocol uses mild conditions (ice‑water bath, room temperature) and avoids strongly acidic reagents, making it compatible with the hydrobromide salt form directly upon HBr treatment of the crude free base. The high yield and mild conditions reduce the cost per gram of the final hydrobromide salt relative to other oxadiazole‑piperidine building blocks that require harsh cyclization conditions.

Process chemistry Heterocycle synthesis Oxadiazole cyclization

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Metabolic Stability and Hydrogen-Bonding Geometry

The 1,3,4‑oxadiazole isomer present in the target compound differs fundamentally from the 1,2,4‑oxadiazole isomer in hydrogen-bond acceptor geometry and metabolic susceptibility. The 1,3,4‑oxadiazole ring presents both nitrogen atoms in a coplanar arrangement that can act as a bidentate H‑bond acceptor motif, whereas the 1,2,4‑oxadiazole places its two nitrogens at divergent vector angles that rarely engage in simultaneous H‑bonding [1]. Microsomal stability studies of matched molecular pairs demonstrate that 1,3,4‑oxadiazoles exhibit up to a 3‑fold longer half‑life (t₁/₂) than their 1,2,4‑counterparts in human liver microsomes, attributed to reduced susceptibility to reductive ring opening [2]. Because the target compound bears the 1,3,4‑oxadiazole nucleus, it is predicted to impart superior metabolic stability to the final elaborated analogues relative to identical derivatives built on 1,2,4‑oxadiazole‑piperidine scaffolds.

Metabolic stability Oxadiazole regioisomerism Molecular recognition

Purity and Characterization: Vendor-Supplied 97% Purity with Full Analytical Package

Commercially available 2‑methyl‑5‑(piperidin‑4‑yl)‑1,3,4‑oxadiazole hydrobromide (CAS 2442597‑61‑5) is supplied at a standard purity of 97%, with accompanying batch‑specific analytical reports including NMR, HPLC, and GC data . This contrasts with the free base (CAS 161609‑79‑6), which is commonly listed at 95% purity and may require additional purification before use in sensitive catalytic reactions . The hydrobromide salt’s defined stoichiometry and crystalline nature also facilitate accurate weighing and molarity calculations, which is not always the case with hygroscopic free-base amines that can retain variable amounts of water.

Quality control Analytical characterization Procurement standards

Optimal Application Scenarios for 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide Based on Quantitative Evidence


Kinase-Focused Library Synthesis Requiring a Functionalizable Piperidine Handle

The scaffold’s demonstrated ability to yield single-digit nanomolar JAK inhibitors (JAK2 IC₅₀ = 8 nM) upon N‑functionalization [1] makes the hydrobromide salt an ideal starting point for kinase-focused combinatorial libraries. The free piperidine nitrogen allows rapid diversification via amide coupling, reductive amination, or N‑arylation, while the 1,3,4‑oxadiazole core contributes metabolic stability (class‑level t₁/₂ ~90 min in HLM) [2]. Procurement of the hydrobromide salt, rather than the free base, ensures immediate reactivity for N‑functionalization without the need for an in‑situ salt‑formation step.

Scale‑Up Synthesis of CNS‑Penetrant Candidates Exploiting the Low Molecular Weight Oxadiazole‑Piperidine Motif

With a molecular weight of only 248.12 g·mol⁻¹ for the hydrobromide salt and a demonstrated synthetic route delivering 83% yield on a 31‑mmol scale , this building block is well‑suited for the preparation of CNS‑targeted lead compounds where low molecular weight (<300 Da) and moderate lipophilicity (predicted LogP ~0.85 for the free base) are critical for blood‑brain barrier penetration. The hydrobromide salt’s lower hygroscopicity relative to the hydrochloride [3] also facilitates accurate large‑scale weighing and storage in multi‑gram synthesis campaigns.

Metabolic Stability Optimization: Replacing 1,2,4‑Oxadiazole Cores with the 1,3,4‑Regioisomer

For programs that have identified a liability in 1,2,4‑oxadiazole‑containing leads (e.g., rapid microsomal clearance, t₁/₂ ~30 min [2]), the 1,3,4‑oxadiazole‑piperidine scaffold offers a direct regioisomeric replacement that can extend half‑life by approximately 3‑fold without altering the overall molecular shape drastically. The hydrobromide salt provides the correct 1,3,4‑connectivity in a ready‑to‑derivatize form, enabling a rapid SAR exploration of the matched‑pair switch.

Crystallization‑Driven Purification and Salt Metathesis Screening

The hydrobromide salt’s crystalline nature and the presence of a stoichiometric counter‑ion facilitate purification by recrystallization, which can upgrade purity beyond the commercial 97% specification to ≥99% for critical biological assays . Additionally, the bromide counter‑ion can be exchanged for other pharmaceutically acceptable anions (e.g., mesylate, tosylate) in a straightforward salt‑metathesis step, enabling solid‑form screening without re‑synthesis of the free base.

Quote Request

Request a Quote for 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.